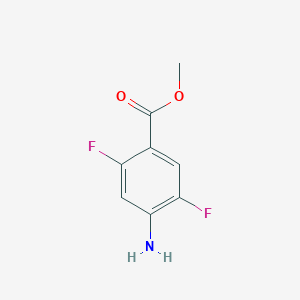

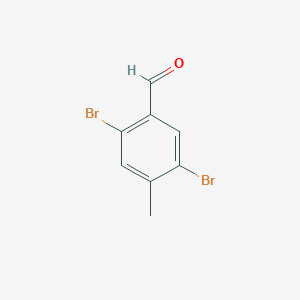

Methyl 4-amino-2,5-difluorobenzoate

Descripción general

Descripción

“Methyl 4-amino-2,5-difluorobenzoate” is a chemical compound with the CAS Number: 952285-52-8 . It has a molecular weight of 187.15 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is "methyl 4-amino-2,5-difluorobenzoate" . The InChI code is “1S/C8H7F2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3” and the InChI key is "WFHMJOPCOWABHH-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis

“Methyl 4-amino-2,5-difluorobenzoate” has a boiling point of 306.1±42.0°C at 760 mmHg . The flash point is 138.9°C . The melting point is between 123-127°C .Aplicaciones Científicas De Investigación

Antitumor Applications

Development of Antitumor Agents : Novel 2-(4-aminophenyl)benzothiazoles, structurally related to Methyl 4-amino-2,5-difluorobenzoate, have shown potent antitumor properties both in vitro and in vivo. These compounds, through modifications such as isosteric replacement of hydrogen with fluorine atoms and amino acid conjugation, have improved pharmacokinetic properties. Specifically, lysyl amide prodrug versions demonstrated significant growth inhibition of breast and ovarian cancer cell lines and xenograft tumors, with manageable side effects, indicating potential for clinical evaluation (Bradshaw et al., 2002).

Mechanisms of Antitumor Activity : Research on fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles, closely related in structure and reactivity to Methyl 4-amino-2,5-difluorobenzoate, has revealed that these compounds induce DNA adducts in sensitive tumor cells, a key mechanism underlying their selective cytotoxicity against certain cancer cells. This activity is mediated by cytochrome P450 1A1, with glutathione reducing the covalent binding of these compounds to the enzyme, suggesting a role for reactive electrophilic species in their antitumor effect (Leong et al., 2003).

Material Science Applications

- Polymer Science : Studies on the synthesis and characterization of novel aromatic polyimides have utilized compounds with functionalities similar to Methyl 4-amino-2,5-difluorobenzoate. These studies have led to the development of materials with improved solubility in organic solvents and thermal stability, indicating potential applications in high-performance materials and electronics (Butt et al., 2005).

Analytical Chemistry Applications

- HPLC Method Development : High-performance liquid chromatography methods have been developed for the determination of related compounds in pharmaceutical forms, showcasing the importance of such methodologies in quality control and stability testing of pharmaceuticals (Al-Kurdi et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-amino-2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHMJOPCOWABHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736721 | |

| Record name | Methyl 4-amino-2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2,5-difluorobenzoate | |

CAS RN |

952285-52-8 | |

| Record name | Methyl 4-amino-2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)

![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)

![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)